2-Hydroxy-N-desmethyl Trimipramine
Description
Structure
3D Structure
Properties
IUPAC Name |
11-[2-methyl-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-14(12-20-2)13-21-18-6-4-3-5-15(18)7-8-16-11-17(22)9-10-19(16)21/h3-6,9-11,14,20,22H,7-8,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITUUVIRCVGRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942832 | |
| Record name | 5-[2-Methyl-3-(methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2064-14-4 | |
| Record name | 5-[2-Methyl-3-(methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Structural Elucidation
Synthetic Pathways for 2-Hydroxy-N-desmethyl Trimipramine (B1683260)
2-Hydroxy-N-desmethyl Trimipramine is primarily formed in the human body through hepatic metabolism of Trimipramine. nih.govnih.govnih.gov This biotransformation is a multi-step process involving key enzymes from the cytochrome P450 (CYP) superfamily. clinpgx.orgresearchgate.net
The principal metabolic pathway involves two main reactions:
N-demethylation: Trimipramine, a tertiary amine, first undergoes N-demethylation to its active secondary amine metabolite, N-desmethyltrimipramine (also known as nortrimipramine). clinpgx.orgcaymanchem.com This reaction is predominantly catalyzed by the CYP2C19 enzyme. clinpgx.orgresearchgate.net
Aromatic Hydroxylation: The resulting N-desmethyltrimipramine is then hydroxylated at the 2-position of its dibenzazepine (B1670418) ring system to form this compound. nih.govclinpgx.org This step is mediated by the CYP2D6 enzyme. clinpgx.orgwikipedia.org
While the primary route of formation is metabolic, a hypothetical chemical synthesis can be postulated based on standard organic chemistry principles and known syntheses of related tricyclic compounds. ijnc.ir Such a pathway would likely involve the synthesis of the N-desmethyltrimipramine core, followed by a regioselective aromatic hydroxylation step. However, achieving specific hydroxylation at the C2 position chemically can be challenging and typically requires specialized directing groups or catalysts.
| Step | Precursor | Reaction | Primary Enzyme | Product |
|---|---|---|---|---|
| 1 | Trimipramine | N-demethylation | CYP2C19 clinpgx.orgresearchgate.net | N-desmethyl Trimipramine |
| 2 | N-desmethyl Trimipramine | 2-Hydroxylation | CYP2D6 clinpgx.orgwikipedia.org | This compound |
Strategies for Chemical Derivatization in Research
In research, particularly in analytical chemistry, chemical derivatization of this compound and other polar metabolites is a crucial step for enhancing their detectability and separation. oup.com This is especially true for gas chromatography (GC) analysis, where derivatization improves the volatility and thermal stability of the analytes. mdpi.comijnc.ir
The presence of a secondary amine and a phenolic hydroxyl group in the molecule offers two primary sites for derivatization. mdpi.com Common strategies target these functional groups to reduce their polarity and improve chromatographic behavior.
Key derivatization techniques include:
Acetylation: This method can be used to cap the polar functional groups. Studies on Trimipramine metabolism have utilized acetylation for derivatizing metabolites prior to GC-Mass Spectrometry (GC-MS) analysis. nih.gov
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to convert the hydroxyl and secondary amine groups into their corresponding trimethylsilyl (B98337) (TMS) ethers and amines. oup.commdpi.com
Acylation: The use of reagents like trifluoroacetic anhydride (B1165640) can derivatize the secondary amine. oup.commdpi.com
These derivatization reactions are essential for the quantitative determination of tricyclic antidepressants and their metabolites in biological samples. oup.com
| Strategy | Reagent Example | Target Functional Group(s) | Analytical Purpose |
|---|---|---|---|
| Acetylation | Acetic Anhydride | Hydroxyl (-OH), Secondary Amine (-NH) | Increase volatility for GC-MS nih.gov |
| Silylation | BSTFA, MSTFA oup.commdpi.com | Hydroxyl (-OH), Secondary Amine (-NH) | Improve thermal stability and chromatographic peak shape mdpi.com |
| Acylation | Trifluoroacetic Anhydride (TFAA) oup.com | Secondary Amine (-NH) | Enhance electron capture detection or mass spec fragmentation mdpi.com |
Stereochemical Considerations in Molecular Structure and Synthesis
The molecular structure of this compound is defined by important stereochemical features. The parent compound, Trimipramine, possesses a chiral center in its alkyl side chain and is administered clinically as a racemic mixture of two enantiomers. wikipedia.orgtandfonline.com
The metabolic processes that form this compound are stereoselective. wikipedia.orgtandfonline.com
The N-demethylation of (D)- and (L)-trimipramine is handled by CYP2C19. wikipedia.org
Crucially, the subsequent 2-hydroxylation of the resulting (D)- and (L)-desmethyltrimipramine enantiomers is performed by CYP2D6. wikipedia.org
Research has indicated that this metabolic pathway can exhibit enantiomeric preference. One study reported the preferential 2-hydroxylation of (-)-trimipramine. tandfonline.com The resulting concentrations of the (D)- and (L)-enantiomers of this compound can vary significantly among individuals, which may contribute to interindividual differences in drug response. nih.gov This highlights the importance of stereoselective analytical methods, such as those using chiral chromatography columns (e.g., alpha 1-acid glycoprotein (B1211001) column), to separate and quantify the individual enantiomers in biological fluids. nih.gov
Computational Chemistry Approaches to Molecular Conformation and Structure-Activity Relationships (e.g., DFT studies)
While specific computational studies focusing solely on this compound are not prominent in the literature, the application of computational chemistry, particularly Density Functional Theory (DFT), to the broader class of tricyclic antidepressants is well-established. researchgate.netals-journal.com These methods provide powerful insights into molecular structure, conformation, and electronic properties that govern biological activity.
A DFT study of this compound would typically involve:
Geometry Optimization: Calculating the lowest energy conformation of the molecule. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are used to determine bond lengths, bond angles, and dihedral angles of the tricyclic system and its side chain. researchgate.netresearchgate.net
Conformational Analysis: The flexibility of the dibenzazepine ring and the orientation of the side chain are critical for receptor binding. researchgate.net Computational models can determine the energy barriers for ring inversions and side-chain rotations.
Electronic Property Calculation: Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) can predict the molecule's reactivity and interaction sites. als-journal.comresearchgate.net The introduction of a polar hydroxyl group at the 2-position and the conversion of a tertiary amine to a secondary amine would significantly alter the MEP compared to the parent Trimipramine, influencing its structure-activity relationship (SAR). nih.gov
Such computational approaches are invaluable for rationalizing how structural modifications, like those occurring during metabolism, affect the pharmacological profile of the molecule. researchgate.netjcbms.org
| Computational Method | Investigated Property | Relevance to Structure-Activity Relationship |
|---|---|---|
| DFT (e.g., B3LYP) researchgate.net | Optimized Molecular Geometry (bond lengths, angles) | Provides the foundational low-energy structure for further analysis. |
| Conformational Search | Dihedral Angles, Ring Flexibility, Side-chain Orientation | Determines the spatial arrangement required for receptor interaction. researchgate.net |
| Frontier Molecular Orbital Analysis | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Electron Density Distribution, Sites for Nucleophilic/Electrophilic Attack | Visualizes charge distribution and predicts non-covalent interactions with biological targets. als-journal.com |
In Vitro and Preclinical Metabolic Investigations
Enzymatic Pathways and Isozyme Specificity of Trimipramine (B1683260) to its Metabolites
The metabolism of trimipramine is intricate, involving several key enzymatic pathways that lead to the formation of its various metabolites. The specificity of cytochrome P450 isozymes plays a crucial role in determining the metabolic profile of trimipramine, with significant stereoselectivity observed in these processes.
Role of Cytochrome P450 Isozymes (CYP2D6, CYP2C19, CYP3A4/5)
The biotransformation of trimipramine is predominantly governed by the polymorphic cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, with contributions from other isozymes like CYP3A4/5 and CYP2C9. clinpgx.orgclinpgx.orgnih.gov
CYP2C19: This isozyme is primarily responsible for the N-demethylation of the parent compound, trimipramine, to its pharmacologically active secondary amine metabolite, desmethyltrimipramine (B195984). clinpgx.orgclinpgx.org Genetic variations in the CYP2C19 gene can lead to significant interindividual differences in the rate of this metabolic step. clinpgx.org Individuals classified as CYP2C19 poor metabolizers exhibit higher plasma concentrations of trimipramine and lower concentrations of desmethyltrimipramine. nih.govclinpgx.org CYP2C9 also plays a minor role in this N-demethylation pathway. clinpgx.org
CYP2D6: The CYP2D6 isozyme is central to the hydroxylation of both trimipramine and its N-demethylated metabolite. clinpgx.org It catalyzes the formation of 2-hydroxytrimipramine from trimipramine and, crucially, the formation of 2-hydroxydesmethyltrimipramine (B132942) from desmethyltrimipramine. clinpgx.orgclinpgx.org This hydroxylation step is considered an inactivation pathway for both trimipramine and desmethyltrimipramine. clinpgx.org The activity of CYP2D6 is highly dependent on an individual's genotype, and poor metabolizers of CYP2D6 show significantly reduced clearance of trimipramine. nih.gov In vitro studies using a human CYP2D6 isozyme preparation confirmed the formation of 2-hydroxytrimipramine and also identified a dihydroxytrimipramine metabolite. nih.gov
The interplay between these enzymes dictates the plasma concentrations of trimipramine and its various metabolites, including 2-Hydroxy-N-desmethyl Trimipramine.
| Enzyme | Primary Metabolic Reaction | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|
| CYP2C19 | N-Demethylation | Trimipramine | Desmethyltrimipramine | clinpgx.orgclinpgx.orgnih.gov |
| CYP2D6 | 2-Hydroxylation | Trimipramine, Desmethyltrimipramine | 2-Hydroxytrimipramine, 2-Hydroxydesmethyltrimipramine | clinpgx.orgclinpgx.orgwikipedia.org |
| CYP3A4/5 | Metabolism of (L)-Trimipramine | (L)-Trimipramine | Undetermined Metabolite | nih.gov |
| CYP2C9 | N-Demethylation (minor role) | Trimipramine | Desmethyltrimipramine | clinpgx.org |
Stereoselectivity in Hydroxylation and N-Demethylation Processes
Trimipramine is administered as a racemic mixture, and its metabolism exhibits significant stereoselectivity, meaning the different enantiomers are processed differently by metabolic enzymes. nih.govwikipedia.org
Research has revealed a preferential N-demethylation of the (D)-enantiomer of trimipramine and a preferential hydroxylation of the (L)-enantiomer. nih.gov This stereoselective metabolism is isozyme-specific:
N-Demethylation: CYP2C19 shows a stereoselectivity towards the (D)-enantiomer of trimipramine during the N-demethylation process. nih.gov This is evidenced by a significant positive correlation between markers of CYP2C19 activity and the plasma concentrations of (D)-trimipramine. nih.gov
Hydroxylation: CYP2D6 is stereoselectively involved in the 2-hydroxylation of (L)-trimipramine. It also hydroxylates both enantiomers of desmethyltrimipramine, (L)-desmethyltrimipramine and (D)-desmethyltrimipramine. nih.govwikipedia.org However, it does not appear to be involved in the 2-hydroxylation of (D)-trimipramine. nih.gov
These stereoselective processes contribute to the different plasma concentrations of the enantiomers of trimipramine and its metabolites observed in patients.
| Enzyme | Process | Preferred Enantiomer | Substrate ➔ Product | Reference |
|---|---|---|---|---|
| CYP2C19 | N-Demethylation | (D)-Trimipramine | (D)-Trimipramine ➔ (D)-Desmethyltrimipramine | nih.gov |
| CYP2D6 | 2-Hydroxylation | (L)-Trimipramine | (L)-Trimipramine ➔ (L)-2-Hydroxytrimipramine | nih.govwikipedia.org |
| (L)-Desmethyltrimipramine | (L)-Desmethyltrimipramine ➔ (L)-2-Hydroxydesmethyltrimipramine | nih.govwikipedia.org | ||
| (D)-Desmethyltrimipramine | (D)-Desmethyltrimipramine ➔ (D)-2-Hydroxydesmethyltrimipramine | nih.govwikipedia.org |
Phase I Metabolic Transformations
Phase I metabolism involves the introduction or unmasking of functional groups, typically increasing the polarity of the drug molecule to facilitate excretion. drughunter.com For trimipramine, the principal Phase I transformations are hydroxylation and N-demethylation, which ultimately lead to the formation of this compound. nih.gov
Hydroxylation Mechanisms
Aromatic hydroxylation is a critical step in the metabolism of tricyclic antidepressants. nih.gov In the case of trimipramine and its primary metabolite, this reaction occurs at the 2-position of the iminodibenzyl (B195756) ring system. clinpgx.org
The hydroxylation of desmethyltrimipramine to form 2-hydroxydesmethyltrimipramine is catalyzed by the CYP2D6 enzyme. clinpgx.orgclinpgx.org This oxidative reaction adds a hydroxyl group (-OH) to the aromatic ring, significantly increasing the molecule's polarity. clinpgx.org This transformation is generally considered a detoxification step, as the hydroxylated metabolites are pharmacologically inactive. clinpgx.org Studies have identified not only mono-hydroxylated but also di-hydroxylated metabolites of trimipramine, indicating that multiple hydroxylation events can occur. nih.govnih.gov
N-Demethylation Mechanisms
N-demethylation is the removal of a methyl group from the nitrogen atom in the side chain of trimipramine. wikipedia.org This reaction converts the tertiary amine trimipramine into the secondary amine desmethyltrimipramine. clinpgx.org
This process is primarily mediated by the CYP2C19 isozyme, which catalyzes the oxidative removal of one of the N-methyl groups. clinpgx.orgclinpgx.org The resulting metabolite, desmethyltrimipramine (also known as nortrimipramine), is itself pharmacologically active. clinpgx.orgcaymanchem.com Further metabolism of desmethyltrimipramine is required for its eventual inactivation and elimination, which involves the hydroxylation step described previously to form 2-hydroxydesmethyltrimipramine. clinpgx.org While CYP2C19 is the main enzyme, other isozymes like CYP2C9, CYP1A2, and CYP3A4 have been implicated in the N-demethylation of other tricyclic antidepressants and may play a minor role in trimipramine demethylation. clinpgx.orgclinpgx.orgpharmgkb.org
Phase II Conjugation Pathways (e.g., Glucuronidation)
Following Phase I reactions, the introduced functional groups, such as the hydroxyl group on 2-hydroxydesmethyltrimipramine, serve as a handle for Phase II conjugation reactions. reactome.orgdrughunter.com These reactions involve the addition of an endogenous molecule to the metabolite, which further increases its water solubility and facilitates its excretion from the body. researchgate.net
For hydroxylated metabolites of trimipramine, including 2-hydroxydesmethyltrimipramine, the primary Phase II pathway is glucuronidation. nih.govclinpgx.org In this process, UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid from the activated coenzyme UDP-glucuronic acid to the hydroxyl group of the metabolite. researchgate.net This results in the formation of a glucuronide conjugate. clinpgx.org
Studies on tricyclic antidepressants have identified UGT2B10 as a high-affinity enzyme and UGT1A4 as a low-affinity enzyme involved in the N-glucuronidation of the parent drugs. nih.gov While direct studies on the specific UGTs for 2-hydroxydesmethyltrimipramine are limited, it is well-established that glucuronidation of hydroxylated TCA metabolites is a crucial step for enhancing their renal excretion. clinpgx.org The resulting glucuronide conjugates are highly water-soluble, inactive, and readily eliminated in the urine. nih.govclinpgx.org
Models for Metabolic Studies
In vitro systems are crucial for identifying the enzymes and pathways involved in drug metabolism in a controlled environment. Human liver microsomes and pooled human S9 fractions are two such systems that have been instrumental in this regard.
Human Liver Microsomes (HLMs)
Human liver microsomes are subcellular fractions of the endoplasmic reticulum from human liver cells and are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Studies utilizing HLMs have been pivotal in demonstrating the metabolic pathway leading to the formation of this compound.
The formation of this compound is a multi-step process. First, trimipramine undergoes N-demethylation to form N-desmethyl trimipramine (also known as nortrimipramine). Subsequently, this primary metabolite is hydroxylated at the 2-position of the dibenzazepine (B1670418) ring to yield this compound. clinpgx.org
Research has identified that the hydroxylation of both trimipramine and N-desmethyl trimipramine is predominantly catalyzed by the CYP2D6 isozyme. clinpgx.org This has been confirmed in studies using human liver microsomes, where the formation of 2-hydroxy metabolites is significantly correlated with CYP2D6 activity. The use of recombinant human CYP2D6 expressed in human cell lines has further solidified the role of this specific enzyme in the 2-hydroxylation of trimipramine and its metabolites. nih.gov
Key Findings from Human Liver Microsome Studies:
Primary Enzyme Identification: CYP2D6 is the principal enzyme responsible for the 2-hydroxylation of N-desmethyl trimipramine to form this compound. clinpgx.org
Metabolic Pathway Confirmation: The sequential N-demethylation followed by aromatic hydroxylation is a key metabolic route for trimipramine.
| In Vitro System | Key Enzyme | Metabolic Reaction | Resulting Metabolite |
| Human Liver Microsomes | CYP2D6 | 2-hydroxylation of N-desmethyl trimipramine | This compound |
| Recombinant Human CYP2D6 | CYP2D6 | 2-hydroxylation of trimipramine | 2-hydroxytrimipramine |
Pooled Human S9 Fractions
The S9 fraction is a supernatant obtained from the 9,000g centrifugation of a liver homogenate. This fraction contains both microsomal and cytosolic enzymes, offering a broader range of metabolic capabilities compared to microsomes alone, including both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) reactions.
While specific studies detailing the use of pooled human S9 fractions for the investigation of this compound formation are not extensively documented in the available literature, this system is widely recognized for its utility in comprehensive metabolic profiling. The presence of both Phase I and Phase II enzymes in the S9 fraction allows for the investigation of subsequent conjugation reactions that metabolites like this compound might undergo.
General Applications of Pooled Human S9 Fractions in Metabolic Studies:
Comprehensive Metabolite Profiling: The S9 fraction can be used to identify a wider array of metabolites, including those from both Phase I and Phase II metabolism.
Metabolic Stability Assessment: This system is employed to determine the rate at which a compound is metabolized, providing an indication of its metabolic stability.
Metabolic Pathway Elucidation: By containing a broader spectrum of enzymes, the S9 fraction can provide a more complete picture of the metabolic pathways of a drug.
Preclinical in vivo animal models are essential for understanding the metabolism of a drug in a whole-organism context, providing insights into absorption, distribution, metabolism, and excretion (ADME). The rat has been a commonly used animal model for studying the metabolism of trimipramine.
Studies involving the administration of trimipramine to rats have successfully identified this compound (also referred to as 2-hydroxynortrimipramine in some literature) as a significant urinary metabolite. nih.gov Following administration, urine is collected and subjected to analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to identify the various metabolites formed. nih.gov
In these studies, this compound was one of several metabolites identified, indicating that aromatic hydroxylation and N-demethylation are major metabolic pathways for trimipramine in this preclinical model. nih.gov The identification of this metabolite in rat urine confirms the relevance of this animal model for studying the biotransformation of trimipramine.
Summary of Findings from Rat In Vivo Studies:
| Animal Model | Sample Type | Analytical Method | Key Metabolite Identified |
| Rat | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | This compound (2-hydroxynortrimipramine) |
These preclinical findings in rats, combined with the in vitro data from human liver microsomes, provide a consistent picture of the metabolic pathway leading to the formation of this compound.
Advanced Analytical Methodologies for Detection, Characterization, and Quantification
Chromatographic Techniques for Metabolite Separation
Chromatography is a fundamental technique for separating complex mixtures into their individual components. For the analysis of 2-Hydroxy-N-desmethyl Trimipramine (B1683260), various liquid chromatography methods have been developed to achieve effective separation from the parent drug and other related metabolites.
Liquid Chromatography (LC)
Liquid chromatography (LC) is a cornerstone in the analysis of trimipramine and its metabolites. nih.gov High-performance liquid chromatography (HPLC) methods, often utilizing reversed-phase columns such as C18 or trimethylsilyl-packed columns, are commonly employed. nih.govtandfonline.comwalshmedicalmedia.com These methods effectively separate 2-Hydroxy-N-desmethyl Trimipramine from trimipramine, desmethyltrimipramine (B195984), and 2-hydroxytrimipramine. nih.govtandfonline.com
One established HPLC method involves using a C18 column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer, which successfully resolves the major metabolites of trimipramine. tandfonline.com Another approach utilizes a trimethylsilyl-packed column with a mobile phase of phosphate (B84403) buffer-acetonitrile containing n-butylamine, coupled with electrochemical detection. nih.gov The absolute recoveries for this method range from 60-91% with a day-to-day precision of less than 9%. nih.gov The minimum quantifiable level for all compounds, including this compound, was determined to be 3 ng/mL using this technique. nih.gov
More advanced techniques like ultra-performance liquid chromatography (UPLC) have also been developed, offering rapid analysis times of around 10.5 minutes. researchgate.net These UPLC methods have demonstrated high accuracy and sensitivity for quantifying trimipramine and its impurities. researchgate.net
Below is a table summarizing key parameters of a representative HPLC method for the analysis of trimipramine and its metabolites:
| Parameter | Value | Reference |
| Column | ZORBAX ECLIPSE XDB- C18 (4.6 x 150 mm, 5 µm) | walshmedicalmedia.com |
| Mobile Phase | 5mM ammonium formate (B1220265) with 0.1% formic acid and methanol (B129727) (25:75 v/v) | walshmedicalmedia.com |
| Flow Rate | 1.0 ml/min | walshmedicalmedia.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | walshmedicalmedia.com |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/ml for Trimipramine | walshmedicalmedia.com |
Chiral Chromatography for Enantiomeric Analysis
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. dss.go.th The analysis of these individual enantiomers is crucial as they can exhibit different pharmacological activities. Chiral chromatography is the specialized technique used to separate these enantiomers.
A two-step HPLC method has been described for measuring the enantiomers of the hydroxy metabolites of trimipramine in plasma. nih.gov This method utilizes a CN column followed by an alpha 1-acid glycoprotein (B1211001) column. nih.gov Another approach employs an octyldecylsilane column with β-cyclodextrin as a chiral mobile phase additive to resolve the enantiomers of trimipramine and its metabolites. tandfonline.comtandfonline.com This method has been shown to be free of interference from the major metabolites, including 2-hydroxy-desmethyl-trimipramine. tandfonline.comtandfonline.com
Mass Spectrometry Applications
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and sensitive quantification of drug metabolites.
Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is widely used for the quantification of trimipramine and its metabolites in biological matrices like plasma and oral fluid. walshmedicalmedia.comoup.comwa.gov
In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. For this compound, a common mass transition monitored is m/z 297 → 86. researchgate.net The use of deuterated internal standards, such as trimipramine-d3, is common to ensure accuracy and precision. nih.gov
LC-MS/MS methods have been validated according to regulatory guidelines and have shown excellent linearity, accuracy, and precision, with lower limits of quantitation often in the low ng/mL range. walshmedicalmedia.comoup.com For instance, a validated method for antidepressants in oral fluid had a lower limit of quantitation of 5 ng/mL for all compounds. oup.comnih.gov
The table below details typical mass transitions for trimipramine and its major metabolites in LC-MS/MS analysis:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Trimipramine | 295.20 | 100.10 | walshmedicalmedia.comresearchgate.net |
| Desmethyltrimipramine | 281 | 86 | researchgate.net |
| 2-Hydroxytrimipramine | 311 | 100 | researchgate.net |
| This compound | 297 | 86 | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification of unknown metabolites. Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are employed for this purpose. researchgate.netthermoscientific.comnih.gov
HRMS allows for the determination of the elemental composition of a metabolite, greatly aiding in its structural elucidation. pharmaron.com Data-dependent and data-independent acquisition methods are used to acquire comprehensive fragmentation data, which can then be used to identify metabolites by comparing their fragmentation patterns to that of the parent drug. nih.govfrontiersin.org Software tools can then be used to screen for potential metabolites based on their exact masses. frontiersin.org
Development and Validation of Analytical Standards
The development and validation of analytical methods are critical to ensure the reliability and accuracy of the data generated. This process involves establishing key parameters such as linearity, accuracy, precision, selectivity, and stability. walshmedicalmedia.comresearchgate.net
For the analysis of this compound, analytical reference standards are required. These standards are high-purity compounds used for calibration and quality control. chromservis.eu The validation of an analytical method ensures that it is suitable for its intended purpose, whether for pharmacokinetic studies or therapeutic drug monitoring.
Validation protocols often follow guidelines from regulatory bodies like the European Medicines Agency (EMEA) or the Scientific Working Group for Forensic Toxicology (SWGTOX). walshmedicalmedia.comcuny.eduuantwerpen.be A validated method will have defined limits of detection (LOD) and quantification (LOQ), which represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net For example, a validated UPLC method for trimipramine and its impurities reported a detection limit of 0.003% and a quantitation limit of 0.009%. researchgate.net
Preclinical Pharmacological and Biochemical Characterization
Receptor Binding Affinity and Ligand Interactions
Monoamine Neurotransmitter Receptors (e.g., Serotonin (B10506), Norepinephrine)
2-Hydroxy-N-desmethyl trimipramine (B1683260) demonstrates a varied affinity for monoamine neurotransmitter receptors. It exhibits a reduced affinity for the serotonin transporter (hSERT) compared to trimipramine, suggesting a decrease in serotonergic effects. However, it retains a similar or slightly lower affinity for the norepinephrine (B1679862) transporter (hNET), indicating that it continues to contribute to noradrenergic activity.
The parent compound, trimipramine, has a high affinity for 5-HT2 receptors. ncats.io While specific binding data for 2-Hydroxy-N-desmethyl trimipramine at various serotonin receptor subtypes is not extensively detailed, its structural similarity to trimipramine suggests potential interactions. The introduction of a hydroxyl group can enhance hydrogen bonding with target proteins.
Trimipramine also displays high affinity for α1A/B-adrenoceptors but low affinity for α2A-adrenoceptors. ncats.io The metabolite, 2-hydroxy-trimipramine (a related metabolite), was found to be less potent at the human noradrenaline transporter (hNAT) than trimipramine itself. ncats.ioncats.io
Dopamine (B1211576) Receptor Interactions
Computational models suggest that the hydroxyl group on this compound may facilitate increased affinity for D₂ receptors. The parent compound, trimipramine, has fairly high affinity for D2 receptors and intermediate affinity for D1 receptors. ncats.io This interaction with dopamine receptors is a distinguishing feature among tricyclic antidepressants and may contribute to some of the unique pharmacological properties of its metabolites.
Interactive Data Table: Receptor Binding Affinities (Ki values in nM)
| Compound | 5-HT2A Receptor | α1-Adrenergic Receptor | D2 Receptor |
| Trimipramine | 90 ncats.io | 8 ncats.io | 311 ncats.io |
Neurotransmitter Transporter Modulation (e.g., Reuptake Inhibition Profiles)
This compound's primary mechanism of action involves the modulation of monoamine transporters. It acts as an inhibitor of norepinephrine and serotonin reuptake, although its potency differs from that of the parent compound, trimipramine. nih.gov
Specifically, 2-hydroxy-trimipramine is a weaker inhibitor of both the human norepinephrine transporter (hNET) and the human serotonin transporter (hSERT) compared to trimipramine. ncats.ionih.gov Desmethyl-trimipramine, another metabolite, shows potencies similar to trimipramine in inhibiting these transporters. ncats.io
Studies using HEK293 cells expressing human monoamine transporters determined the half-maximal inhibitory concentrations (IC50) for these compounds. While precise IC50 values for this compound were not detailed in the search results, it was consistently reported as being less potent than trimipramine at hNET and hSERT. ncats.ioresearchgate.net
Interactive Data Table: Neurotransmitter Transporter Inhibition
| Compound | hSERT Inhibition | hNET Inhibition |
| Trimipramine | Moderate | Moderate |
| 2-Hydroxy-trimipramine | Less potent than trimipramine ncats.ioresearchgate.net | Less potent than trimipramine ncats.ioresearchgate.net |
| Desmethyl-trimipramine | Similar potency to trimipramine ncats.io | Similar potency to trimipramine ncats.io |
Enzyme Inhibition and Induction Potentials in Preclinical Assays
The metabolism of trimipramine and its metabolites is primarily mediated by the cytochrome P450 (CYP) enzyme system. CYP2D6 is significantly involved in the 2-hydroxylation of trimipramine and its demethylated metabolites. researchgate.nettandfonline.com CYP2C19 and CYP2C9 are implicated in the demethylation pathway of trimipramine. tandfonline.com Other enzymes like CYP1A2 and CYP3A4 may also contribute to its metabolism. tandfonline.com
The genetic polymorphism of CYP2D6 can lead to significant variations in the pharmacokinetics of trimipramine, with poor metabolizers having a higher exposure to the drug. researchgate.net While the provided information focuses on the enzymes responsible for the formation of this compound, it does not specify the potential of this metabolite to inhibit or induce CYP enzymes. However, understanding the metabolic pathways is crucial for predicting potential drug-drug interactions. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
The structural modifications of trimipramine to form this compound—specifically, hydroxylation at the 2-position and N-demethylation—have significant implications for its pharmacological activity.
Hydroxylation: The introduction of a hydroxyl group at the 2-position of the dibenzazepine (B1670418) ring introduces a polar functional group. This can enhance hydrogen bonding interactions with target proteins, such as receptors and transporters. This modification is noted to potentially increase affinity for D₂ receptors.
N-demethylation: The removal of a methyl group from the side chain amine results in a secondary amine. In the broader class of tricyclic antidepressants, the nature of the amine (tertiary vs. secondary) is a key determinant of selectivity between the serotonin and norepinephrine transporters. researchgate.net
Systematic SAR studies focusing specifically on a series of this compound analogues are not detailed in the provided results. However, the comparison with other trimipramine metabolites like desmethyl-trimipramine and 2-hydroxy-trimipramine provides insight into the functional consequences of these specific structural changes. ncats.ionih.gov The development of less-potent compounds is often utilized in SAR studies to understand the structural requirements for activity at a particular target. acs.org
In Vitro Cellular and Biochemical Assays for Functional Characterization
The functional characterization of this compound has been conducted using various in vitro assays. A key method involves using human embryonic kidney (HEK293) cells that are genetically engineered to express specific human monoamine transporters (hSERT, hNET, hDAT) and organic cation transporters (hOCT1, hOCT2, hOCT3). researchgate.net In these cellular models, the inhibitory potency of the compound on the uptake of radiolabeled substrates, such as [3H]MPP+, is measured to determine IC50 values. researchgate.net
Radioligand binding assays are another crucial in vitro tool. These assays measure the affinity of the compound for various receptors by competing with a radiolabeled ligand that has a known high affinity for the target receptor. ncats.io This technique has been used to determine the binding profiles of trimipramine and its metabolites at a range of receptors, including serotonin, dopamine, and adrenergic receptors. ncats.io
While specific outcomes of functional assays focused solely on this compound are not extensively detailed, the available data indicates its activity as a monoamine transporter inhibitor, albeit with a different potency and selectivity profile compared to its parent compound, trimipramine. nih.gov
Role of 2 Hydroxy N Desmethyl Trimipramine in Pharmacological Research and Drug Discovery
Contribution to the Overall Pharmacodynamic Profile of the Parent Compound, Trimipramine (B1683260)
Table 1: Inhibitory Potency of Trimipramine and its Metabolites
| Compound | hSERT IC50 (µM) | hNAT IC50 (µM) | hDAT IC50 (µM) |
|---|---|---|---|
| Trimipramine | 2-10 | 2-10 | >30 |
| Desmethyltrimipramine (B195984) | ~2-10 | ~2-10 | >30 |
| 2-Hydroxy-trimipramine | Less potent than Trimipramine | Less potent than Trimipramine | - |
Data sourced from a study on human monoamine transporters. researchgate.net
Utility as a Biomarker in Preclinical Pharmacokinetic and Metabolic Research
The measurement of 2-Hydroxy-N-desmethyl trimipramine levels in biological fluids serves as a valuable biomarker in preclinical studies. tandfonline.com Monitoring the concentrations of this metabolite, alongside the parent drug and other metabolites, provides crucial insights into the metabolic pathways of trimipramine. tandfonline.com This information is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Furthermore, the formation of this compound is dependent on the activity of the CYP2D6 enzyme. pharmgkb.org Therefore, its levels can be used to phenotype individuals based on their CYP2D6 metabolic capacity, which can range from poor to ultrarapid metabolizers. nih.gov This is clinically significant as variations in CYP2D6 activity can lead to substantial differences in drug exposure and, consequently, therapeutic response and adverse effects. researchgate.net For instance, individuals who are poor metabolizers of CYP2D6 may have higher concentrations of trimipramine and its metabolites, increasing the risk of toxicity. researchgate.net
Implications for Metabolite-Directed Drug Design and Optimization
The study of metabolites like this compound has significant implications for the design and optimization of new drugs. taylorandfrancis.com By understanding the structure-activity relationships of a parent drug and its metabolites, medicinal chemists can design new chemical entities with improved pharmacological properties.
For example, if a metabolite is found to have a more favorable therapeutic profile or fewer side effects than the parent compound, it could be developed as a drug in its own right. nih.gov Conversely, if a metabolite is associated with toxicity, drug design efforts can focus on creating analogues that avoid the metabolic pathways leading to the formation of that harmful metabolite. The process of developing a metabolite as a new drug is sometimes referred to as "metabolite-directed drug design."
Significance in Stereoselective Drug Development
Trimipramine is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (D)-trimipramine and (L)-trimipramine. wikipedia.orgtandfonline.com The metabolism of trimipramine is stereoselective, with different enzymes preferentially acting on each enantiomer. taylorandfrancis.com
Specifically, the 2-hydroxylation of (L)-trimipramine and both enantiomers of desmethyltrimipramine is catalyzed by CYP2D6, while the N-demethylation of (D)-trimipramine is preferentially carried out by CYP2C19. nih.govtaylorandfrancis.com This stereoselectivity in metabolism leads to different plasma concentrations of the enantiomers of trimipramine and its metabolites, including this compound. nih.gov
Understanding the stereoselective metabolism of trimipramine is crucial for drug development. The different enantiomers of a drug can have distinct pharmacological and toxicological profiles. By studying the individual enantiomers and their metabolites, researchers can develop single-enantiomer drugs that may offer a better efficacy and safety profile compared to the racemic mixture. tandfonline.com
Future Research Directions and Emerging Research Avenues
Unexplored Pharmacological Activities and Molecular Targets
While the primary actions of tricyclic antidepressants on monoamine transporters are well-documented, the pharmacological profile of their metabolites, including 2-Hydroxy-N-desmethyl Trimipramine (B1683260), remains a field ripe for exploration. Future research should focus on identifying and characterizing novel molecular targets for this metabolite beyond its known, relatively weak effects on norepinephrine (B1679862) and serotonin (B10506) transporters. ncats.ionih.gov
Advanced Mechanistic Studies on Enzyme-Metabolite Interactions
The metabolism of trimipramine to 2-Hydroxy-N-desmethyl Trimipramine is a critical step in its biotransformation, primarily mediated by the cytochrome P450 (CYP) enzyme system. gtfch.orgpharmgkb.org Specifically, the hydroxylation of desmethyltrimipramine (B195984) to form this compound is carried out by the CYP2D6 enzyme. pharmgkb.org The initial N-demethylation of trimipramine to desmethyltrimipramine is predominantly handled by CYP2C19, with minor contributions from CYP2C9 and CYP1A2. pharmgkb.orgnih.gov
Novel Analytical Approaches for Enhanced Resolution and Sensitivity
The accurate and sensitive quantification of this compound in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. While existing methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been utilized, there is a continuous need for novel analytical approaches with enhanced resolution and sensitivity. nih.govnih.gov
Future research should focus on the development and validation of advanced analytical techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). ijnc.irphenomenex.com These methods offer superior separation efficiency, lower limits of detection, and increased specificity, which are critical for analyzing complex biological samples. phenomenex.commedmedchem.com The application of high-resolution mass spectrometry (HRMS) could further aid in the structural elucidation of this and other novel metabolites. ijnc.ir Additionally, the development of more efficient sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to minimize matrix effects and improve the accuracy of quantification. d-nb.info For instance, specific m/z transitions for 2-Hydroxy-N-desmethyltrimipramine have been identified for use in LC-MS/MS analysis, such as m/z 297 to 86. researchgate.netmdpi.com
Comparative Metabolomic Analysis with Other Tricyclic Antidepressants
A comparative metabolomic analysis of trimipramine and its metabolites, including this compound, with other tricyclic antidepressants (TCAs) could provide valuable insights into the shared and distinct metabolic pathways of this drug class. Such studies can help to identify unique metabolic signatures associated with different TCAs and their clinical effects.
By employing metabolomic platforms, researchers can simultaneously analyze a wide range of metabolites in biological fluids following the administration of different TCAs like amitriptyline, imipramine (B1671792), and clomipramine. researchgate.netnih.govd-nb.infoimrpress.com This approach would allow for a direct comparison of the formation and relative abundance of hydroxylated and demethylated metabolites across the TCA class. Understanding these differences could help to explain the variations in efficacy and side-effect profiles observed among these drugs. For example, comparing the metabolic pathways of trimipramine with those of imipramine and fluoxetine (B1211875) could reveal why their therapeutic and side-effect profiles differ. researchgate.net This comparative approach may also uncover novel biomarkers that could predict patient response to a specific TCA.
Q & A
Q. What validated spectrophotometric methods are suitable for quantifying 2-Hydroxy-N-desmethyl Trimipramine in pharmaceutical formulations?
Spectrophotometric determination often employs charge-transfer (CT) complex formation using σ- and π-acceptors like iodine (I₂), chloranilic acid (ChA), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). These methods rely on electron donor-acceptor interactions, with absorbance measured at specific wavelengths (e.g., 290–500 nm depending on the acceptor). Validation parameters include linearity (R² > 0.998), precision (RSD < 3%), and recovery rates (98–102%) to ensure accuracy . Interference studies confirm excipients like starch and lactose do not affect results .
Q. How should researchers validate analytical methods for this compound?
Method validation requires assessing:
- Precision : Intra-day and inter-day variability (RSD < 3%) using six replicates across quantification ranges .
- Accuracy : Recovery studies spiked with known concentrations (target: 98–102%) .
- Ruggedness : Testing across operators, instruments, and laboratories to ensure reproducibility (e.g., RSD < 3% for inter-analyst comparisons) .
- Linearity : Calibration curves via least-squares regression, validated over 5–50 µg/mL ranges .
Advanced Research Questions
Q. What experimental strategies mitigate matrix interference when analyzing this compound in biological samples?
Matrix effects in biological fluids (e.g., plasma, urine) require sample pretreatment such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the metabolite. For spectrophotometry, selective CT acceptors (e.g., DDQ) minimize interference from endogenous compounds. LC-MS/MS offers higher specificity by using transitions like m/z 297 → 154 (this compound) with deuterated internal standards to correct ion suppression .
Q. How do degradation pathways of Trimipramine inform stability studies of its metabolites, including this compound?
Photo-degradation studies using UV/Sulfite/ZnO systems reveal that Trimipramine breaks down into intermediates like formaldehyde and hexane-1,6-diol. For metabolites, accelerated stability testing under varying pH (3–9), UV exposure, and oxidative conditions (H₂O₂) can identify degradation products. LC-HRMS or GC-MS tracks structural changes, while QSAR models predict metabolite stability .
Q. What are the trade-offs between spectrophotometric and LC-MS methods for detecting this compound?
- Spectrophotometry : Cost-effective and rapid but limited by sensitivity (LOQ ~0.5 µg/mL) and susceptibility to matrix interference .
- LC-MS : Higher sensitivity (LOQ ~0.1 ng/mL) and specificity via MRM transitions, but requires advanced instrumentation and method optimization (e.g., column selection: C18 for polar metabolites). LC-MS is preferred for trace analysis in pharmacokinetic studies .
Q. How can researchers design experiments to evaluate 5-HT receptor binding affinity of this compound?
Radioligand displacement assays using [³H]-5-HT in transfected HEK293 cells expressing 5-HT₁A, 5-HT₂A, or 5-HT₃ receptors quantify binding affinity (Ki). Dose-response curves (0.1–100 µM) and Schild analyses determine competitive antagonism. Complementary in silico docking (e.g., AutoDock Vina) predicts binding poses to active sites .
Q. How should data contradictions between spectrophotometric and chromatographic methods be resolved?
Contradictions may arise from matrix effects, calibration biases, or degradation during analysis. Cross-validation using spiked recovery samples and Bland-Altman plots identifies systematic errors. For example, spectrophotometry may overestimate concentrations in turbid samples, necessitating LC-MS confirmation .
Methodological Tables
Q. Table 1. Comparison of Analytical Methods
| Parameter | Spectrophotometry (CT Complex) | LC-MS/MS |
|---|---|---|
| Sensitivity (LOQ) | 0.5 µg/mL | 0.1 ng/mL |
| Precision (RSD) | <3% | <5% |
| Sample Prep | Minimal (filtration) | SPE/LLE required |
| Cost per Analysis | Low | High |
| Key Reference |
Q. Table 2. Degradation Products of Trimipramine
| Condition | Major Products | Analytical Method |
|---|---|---|
| UV/Sulfite/ZnO | Formaldehyde, Hexane-1,6-diol | GC-MS, LC-HRMS |
| Acidic Hydrolysis | N-Oxide derivatives | NMR, LC-DAD |
| Oxidative Stress | Quinone intermediates | Cyclic Voltammetry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
